6-Bromo-2-methylpyridine-3-boronic acid CAS number
6-Bromo-2-methylpyridine-3-boronic acid CAS number
An In-Depth Technical Guide to 6-Bromo-2-methylpyridine-3-boronic acid CAS Number: 1072944-22-9
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
6-Bromo-2-methylpyridine-3-boronic acid is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with a bromine atom and a boronic acid group, makes it an exceptionally versatile reagent for constructing complex molecular architectures. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the boronic acid moiety is an ideal partner for palladium-catalyzed Suzuki-Miyaura couplings. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on field-proven insights and detailed protocols for its use in drug discovery workflows.
Compound Properties and Identification
Accurate identification and understanding of a reagent's physicochemical properties are fundamental to successful and reproducible experimentation. 6-Bromo-2-methylpyridine-3-boronic acid is commercially available from various suppliers, and its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072944-22-9 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇BBrNO₂ | [1][2][4][5] |
| Molecular Weight | 215.84 g/mol | [2][4][5] |
| Typical Purity | ≥95% | [1][4] |
| Physical Form | White to off-white solid or lyophilized powder | [1] |
| Storage | Recommended long-term storage at -20°C. Avoid repeated freeze-thaw cycles.[1] |
Synthesis and Mechanistic Considerations
The synthesis of pyridinylboronic acids is a well-established field, with several reliable methods available. A common and effective laboratory-scale approach for preparing 6-Bromo-2-methylpyridine-3-boronic acid involves a halogen-metal exchange followed by borylation.
Proposed Synthetic Pathway: Lithiation-Borylation
This method typically starts from a di-halogenated pyridine precursor. The choice of a bromine or iodine atom at the 3-position is strategic, as it is more susceptible to lithium-halogen exchange than the bromine at the 6-position, allowing for regioselective functionalization.
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The reaction is conducted at cryogenic temperatures to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or reaction with the solvent (THF).
-
n-Butyllithium (n-BuLi): This organolithium reagent is a strong base and nucleophile, ideal for rapid and efficient lithium-halogen exchange at low temperatures.
-
Triisopropyl borate: This borate ester acts as the electrophile. It is chosen for its reactivity and the relative ease of hydrolysis of the resulting boronate ester to the final boronic acid during the acidic workup.
Caption: Synthetic workflow for 6-Bromo-2-methylpyridine-3-boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 6-Bromo-2-methylpyridine-3-boronic acid is its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[6][7][8]
The reaction's success in drug discovery is due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[9]
The Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Hetero-biaryl Compound
This protocol describes a representative Suzuki-Miyaura coupling using 6-Bromo-2-methylpyridine-3-boronic acid and an aryl bromide. It is designed as a self-validating system, incorporating standard practices for achieving high yield and purity.
Objective: To synthesize 2-methyl-6-(4-methoxyphenyl)pyridine-3-boronic acid. (Note: This is a hypothetical example for protocol demonstration. The product name is illustrative of a potential outcome after a subsequent reaction at the bromine site of the title compound, demonstrating its utility). A more direct protocol is the coupling of the title compound with an aryl halide.
Corrected Objective: To synthesize 6-Bromo-2-methyl-3-(4-methoxyphenyl)pyridine.
Materials:
-
6-Bromo-2-methylpyridine-3-boronic acid (1.0 equiv.)
-
1-Bromo-4-methoxybenzene (1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-methylpyridine-3-boronic acid, 1-bromo-4-methoxybenzene, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-95 °C. Stir the reaction mixture vigorously for 12-18 hours. Progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Safety, Handling, and Storage
-
Handling: Always handle 6-Bromo-2-methylpyridine-3-boronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: For long-term viability, store the compound at -20°C under an inert atmosphere.[1] Boronic acids can be susceptible to dehydration and decomposition over time, so proper storage is essential for maintaining reactivity.
-
Safety: Boronic acids are generally considered to have low toxicity.[10] However, standard precautions for handling chemical reagents should always be followed.
Conclusion
6-Bromo-2-methylpyridine-3-boronic acid (CAS: 1072944-22-9) is a high-value, versatile reagent for the synthesis of complex organic molecules. Its utility is most profoundly demonstrated in its application in Suzuki-Miyaura cross-coupling reactions, which are foundational to modern drug discovery and development.[11][12] A thorough understanding of its properties, synthetic origins, and reaction mechanisms enables researchers to leverage its full potential in creating novel chemical entities with significant therapeutic and material applications.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-chloro-3-methylpyridine. CID 57336640. Retrieved from [Link]
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Silva, A. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4957. Retrieved from [Link]
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Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]
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Mallet, M., et al. (2004). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2004(5), 58-84. Retrieved from [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6610. Retrieved from [Link]
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Baker, S. J., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(4), 849. Retrieved from [Link]
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Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Angene. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]
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Barth, R. F., et al. (2012). Boron chemicals in diagnosis and therapeutics. Brain Pathology, 22(5), 647-657. Retrieved from [Link]
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